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molecular formula C7H12NNaO4S B1324453 Sodium acryloyldimethyltaurate CAS No. 5165-97-9

Sodium acryloyldimethyltaurate

Cat. No. B1324453
M. Wt: 229.23 g/mol
InChI Key: FWFUWXVFYKCSQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138472B2

Procedure details

Representative high molecular weight inverse emulsion polymers prepared according to the method of Examples 13 and 14 are listed in Table 3. In Table 3, Na or (NH4) AA=sodium or ammonium acrylate, 4-MASA=4-methacrylamidosalicylic acid sodium salt, NaAMPS=2acrylamido-2-methylpropanesulfonate sodium salt, and AcAm=acrylamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methacrylamidosalicylic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].C([O-])(=O)C=C.[NH4+].[Na+].[C:9]([NH:14][C:15]1[CH:16]=[C:17]([OH:24])[C:18](=[CH:22][CH:23]=1)[C:19]([O-:21])=[O:20])(=[O:13])[C:10]([CH3:12])=[CH2:11].[Na+].C(NC(C)(C)CS([O-])(=O)=O)(=O)C=C.C(N)(=O)C=C>>[C:9]([NH:14][C:15]1[CH:16]=[C:17]([OH:24])[C:18](=[CH:22][CH:23]=1)[C:19]([OH:21])=[O:20])(=[O:13])[C:10]([CH3:12])=[CH2:11] |f:1.2,3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-].[NH4+]
Step Three
Name
4-methacrylamidosalicylic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C(C(=C)C)(=O)NC=1C=C(C(C(=O)[O-])=CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C(C=C)(=O)NC(CS(=O)(=O)[O-])(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Representative high molecular weight inverse emulsion polymers prepared

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)NC=1C=C(C(C(=O)O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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